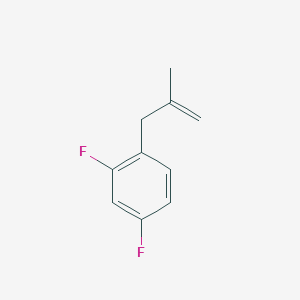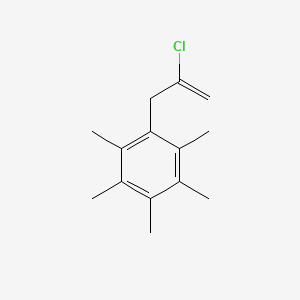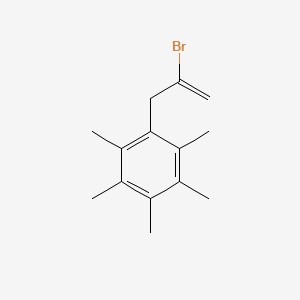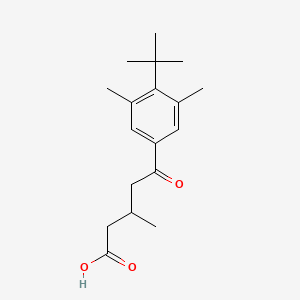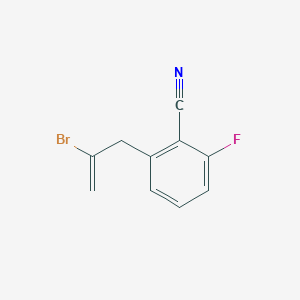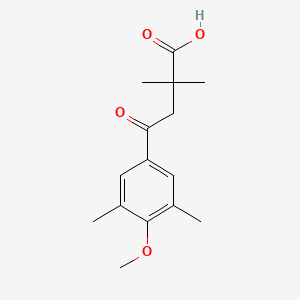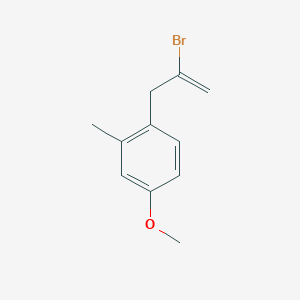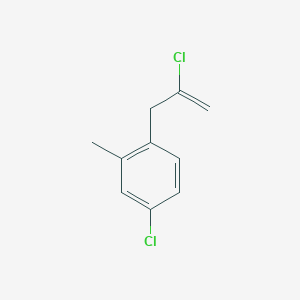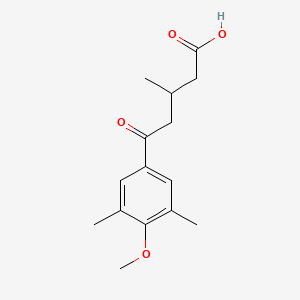
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid
Descripción general
Descripción
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid, also known as DM-9384, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-9384 is a derivative of the natural compound, curcumin, which is found in turmeric.
Mecanismo De Acción
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid exerts its effects through multiple mechanisms. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid also activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. Additionally, 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. Additionally, 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has several advantages for lab experiments. It is stable and can be easily synthesized in high yields with high purity. It is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, one limitation of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid is that it is relatively expensive compared to other compounds with similar properties.
Direcciones Futuras
There are several future directions for research on 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Another area of research is to explore the use of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid as a drug delivery system for other compounds. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has been tested in various in vitro and in vivo models of inflammation, cancer, and neurodegenerative diseases. The results of these studies suggest that 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has significant potential as a therapeutic agent.
Propiedades
IUPAC Name |
5-(4-methoxy-3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9(6-14(17)18)5-13(16)12-7-10(2)15(19-4)11(3)8-12/h7-9H,5-6H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKUZLIQZXTSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



